Ethyl 2-amino-5-nitronicotinate Ethyl 2-amino-5-nitronicotinate
Brand Name: Vulcanchem
CAS No.: 88312-65-6
VCID: VC3838937
InChI: InChI=1S/C8H9N3O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3,(H2,9,10)
SMILES: CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N
Molecular Formula: C8H9N3O4
Molecular Weight: 211.17 g/mol

Ethyl 2-amino-5-nitronicotinate

CAS No.: 88312-65-6

Cat. No.: VC3838937

Molecular Formula: C8H9N3O4

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-nitronicotinate - 88312-65-6

Specification

CAS No. 88312-65-6
Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
IUPAC Name ethyl 2-amino-5-nitropyridine-3-carboxylate
Standard InChI InChI=1S/C8H9N3O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3,(H2,9,10)
Standard InChI Key IXVHWCFQORHXNA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N
Canonical SMILES CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Features

Ethyl 2-amino-5-nitronicotinate belongs to the class of nitropyridinecarboxylates. Its molecular formula is C₈H₉N₃O₄, with a molecular weight of 211.17 g/mol . Key structural attributes include:

  • A pyridine ring substituted with an amino group at position 2 and a nitro group at position 5.

  • An ethyl ester moiety at position 3, enhancing solubility in organic solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉N₃O₄
Molecular Weight211.17 g/mol
CAS Number88312-65-6
SMILES NotationCCOC(=O)C1=C(N)C=CC(=C1)N+[O-]
InChI KeyOUMPFIBIUJBCAH-UHFFFAOYSA-N

Synthesis and Reaction Pathways

The synthesis of ethyl 2-amino-5-nitronicotinate typically involves regioselective nitration and esterification strategies:

Nitration of Pyridine Derivatives

Nitration of 2-aminonicotinic acid derivatives using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate generates the nitro-substituted intermediate. For example:

  • Regioselective nitration at position 5 is achieved under controlled temperatures (-5°C to 10°C) to minimize byproducts .

  • Protection of the amino group with acetyl or ethyl moieties enhances reaction selectivity .

Esterification

Subsequent esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) yields the ethyl ester. This step is critical for improving solubility and stability .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
NitrationHNO₃ (99%), H₂SO₄, -5°C68%
EsterificationEthanol, H₂SO₄, reflux85%

Chemical and Physical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

  • Stability: Sensitive to light and moisture; requires storage in dark, airtight containers .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1684 cm⁻¹ (C=O ester), 1550 cm⁻¹ (N-O nitro), and 3364 cm⁻¹ (N-H amino) .

  • ¹H NMR: Signals at δ 1.18 ppm (triplet, CH₃), 4.07 ppm (quartet, OCH₂), and 6.91 ppm (singlet, NH₂) .

Applications in Pharmaceutical Chemistry

Anticancer Agent Synthesis

Ethyl 2-amino-5-nitronicotinate is a precursor for 7-ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of irinotecan . Key steps include:

  • Friedländer condensation with trione derivatives to form the camptothecin core.

  • Reductive amination to introduce ethyl groups .

Antimicrobial Derivatives

Modification of the nitro group yields thiazole and oxadiazole derivatives with antimicrobial activity . For example:

  • 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol exhibits IC₅₀ = 12 μM against Staphylococcus aureus .

Recent Advances and Research Directions

Catalytic Nitration

Recent studies explore zeolite-catalyzed nitration to improve regioselectivity and reduce waste . For instance, H-beta zeolite achieves 92% selectivity for 5-nitro isomers .

Bioconjugation Strategies

The amino group enables conjugation with antibodies for targeted drug delivery. A 2024 study demonstrated a 40% increase in tumor uptake using antibody-nicotinate conjugates .

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